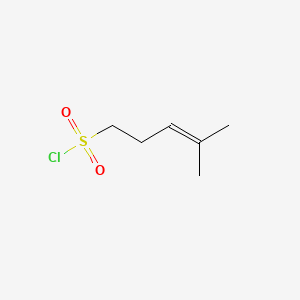
4-Methyl-3-pentene-1-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylpent-3-ene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. Sulfonyl chlorides are widely used as intermediates in organic synthesis due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpent-3-ene-1-sulfonyl chloride typically involves the reaction of 4-methylpent-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4-methylpent-3-ene-1-ol} + \text{chlorosulfonic acid} \rightarrow \text{4-methylpent-3-ene-1-sulfonyl chloride} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 4-methylpent-3-ene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methylpent-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the HCl formed.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
4-methylpent-3-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methylpent-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride with a toluene ring.
Uniqueness
4-methylpent-3-ene-1-sulfonyl chloride is unique due to its aliphatic structure with a double bond, which imparts distinct reactivity compared to aromatic sulfonyl chlorides. The presence of the double bond allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H11ClO2S |
|---|---|
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
4-methylpent-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2)4-3-5-10(7,8)9/h4H,3,5H2,1-2H3 |
Clé InChI |
ADQDXKZGDBLJPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


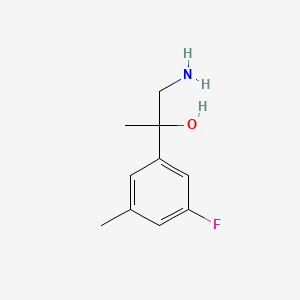
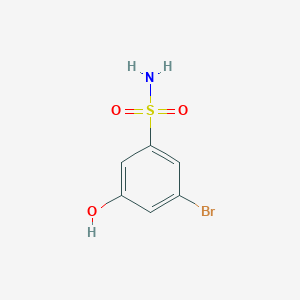
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
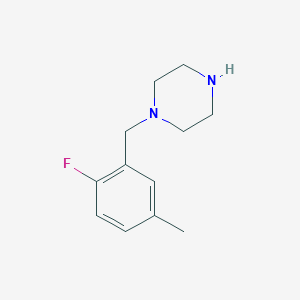
![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)

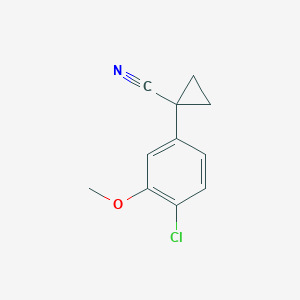
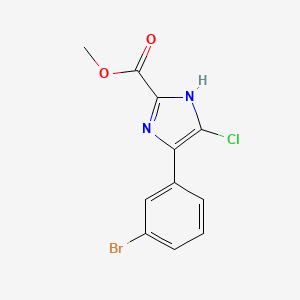

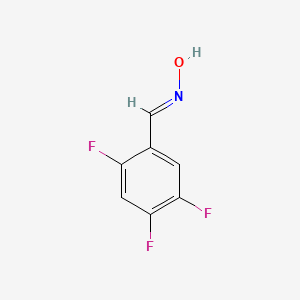
![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
